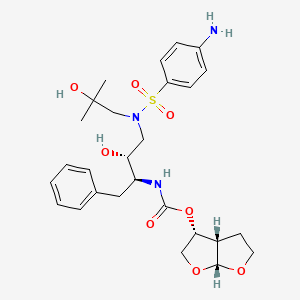

Hydroxy-Darunavir

Übersicht

Beschreibung

Hydroxy-Darunavir ist ein Derivat von Darunavir, einem antiretroviralen Medikament zur Behandlung und Vorbeugung von HIV/AIDS. Darunavir ist ein Proteaseinhibitor, der die HIV-Protease hemmt, ein Enzym, das für die Replikation des Virus essentiell ist. This compound behält die Kernstruktur von Darunavir bei, enthält aber eine Hydroxylgruppe, die seine pharmakologischen Eigenschaften beeinflussen kann.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Ein gängiger Weg beinhaltet die Reaktion von 4-Amino-N-(2R, 3S) (3-Amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-benzolsulfonamid mit (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ylester in Gegenwart von Triethylamin. Diese Reaktion findet typischerweise unter milden Bedingungen statt und liefert this compound mit hoher Reinheit .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet oft die Verwendung von mesoporösen Trägern und wasserlöslichen Polymeren, um die Löslichkeit und Bioverfügbarkeit zu verbessern. Techniken wie Heißschmelzextrusion und Sprühtrocknung werden eingesetzt, um amorphe Feststoffdispersionen zu erzeugen, die dann zu Tabletten formuliert werden .

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Reduktionsreaktionen können Ketone oder Aldehyde wieder zu Hydroxylgruppen umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können funktionelle Gruppen durch andere Substituenten ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Reagenzien wie Natriumhydroxid (NaOH) und Salzsäure (HCl) werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound Ketone oder Aldehyde liefern, während die Reduktion die Hydroxylgruppe regenerieren kann.

Wissenschaftliche Forschungsanwendungen

Hydroxy-Darunavir hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung verwendet, um Reaktionsmechanismen zu untersuchen und neue synthetische Methoden zu entwickeln.

Biologie: Untersucht auf seine potenziellen Auswirkungen auf verschiedene biologische Pfade und seine Interaktionen mit Proteinen.

Medizin: Als potenzieller Therapeutikum für HIV/AIDS und andere Virusinfektionen untersucht.

Industrie: Wird bei der Entwicklung pharmazeutischer Formulierungen eingesetzt, um die Löslichkeit und Bioverfügbarkeit von Medikamenten zu verbessern.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an die aktive Stelle des HIV-1-Protease-Enzyms bindet und dessen Aktivität hemmt. Dies verhindert die Spaltung viraler Gag-Pol-Polyproteinvorläufer in einzelne funktionelle Proteine, die für die Bildung infektiöser Viruspartikel erforderlich sind . Die Hydroxylgruppe in this compound kann seine Bindungsaffinität und Spezifität für das Protease-Enzym verstärken.

Wirkmechanismus

- By blocking this protease activity, darunavir prevents the formation of mature, infectious viral particles .

- It was specifically designed to enhance interactions with HIV-1 protease and increase resistance against mutations in the protease .

- Impact on Bioavailability : Co-administration with ritonavir (a pharmacokinetic enhancer) increases darunavir’s bioavailability by inhibiting its metabolism .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Action Environment

Biochemische Analyse

Biochemical Properties

Hydroxy Darunavir interacts with several enzymes and proteins. It primarily inhibits and is metabolized by cytochrome P450 3A (CYP3A) isoenzymes . The interaction between Hydroxy Darunavir and these enzymes is crucial for its role in the treatment of HIV-1 infection .

Cellular Effects

Hydroxy Darunavir has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the HIV-1 protease, which prevents HIV viral replication . This inhibition significantly decreases viral load and increases CD4 cell counts, reducing the morbidity and mortality of HIV infection .

Molecular Mechanism

The mechanism of action of Hydroxy Darunavir involves binding interactions with biomolecules and changes in gene expression. It is a nonpeptidic inhibitor of protease (PR) that lodges itself in the active site of PR through a number of hydrogen bonds . It was developed to increase interactions with HIV-1 protease and to be more resistant against HIV-1 protease mutations .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Hydroxy Darunavir change. It has been found to be stable and does not degrade significantly . Long-term effects on cellular function observed in in vitro or in vivo studies include a decrease in viral load and an increase in CD4 cell counts .

Dosage Effects in Animal Models

The effects of Hydroxy Darunavir vary with different dosages in animal models Threshold effects observed in these studies include a decrease in viral load at lower dosages

Metabolic Pathways

Hydroxy Darunavir is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 3A (CYP3A) isoenzymes . It undergoes oxidative metabolism, mainly by carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation .

Transport and Distribution

Hydroxy Darunavir is transported and distributed within cells and tissues. It appears to involve an active transport process and has been shown to be a substrate of P-glycoprotein . This influences its localization or accumulation within the cells.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy Darunavir involves multiple steps, starting from commercially available starting materials. One common route involves the reaction of 4-amino-N-(2R, 3S) (3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-benzenesulfonamide with (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ester in the presence of triethylamine. This reaction typically occurs under mild conditions and yields Hydroxy Darunavir with high purity .

Industrial Production Methods

Industrial production of Hydroxy Darunavir often involves the use of mesoporous carriers and water-soluble polymers to improve solubility and bioavailability. Techniques such as hot-melt extrusion and spray-drying are employed to produce amorphous solid dispersions, which are then formulated into tablets .

Analyse Chemischer Reaktionen

Types of Reactions

Hydroxy Darunavir undergoes various chemical reactions, including:

Oxidation: Hydroxy Darunavir can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert ketones or aldehydes back to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Hydroxy Darunavir can yield ketones or aldehydes, while reduction can regenerate the hydroxyl group.

Vergleich Mit ähnlichen Verbindungen

Hydroxy-Darunavir kann mit anderen Proteaseinhibitoren verglichen werden, wie z. B.:

Ritonavir: Ein weiterer Proteaseinhibitor, der in Kombination mit anderen Antiretroviralen verwendet wird. This compound kann eine verbesserte Bindungsaffinität und eine verringerte Resistenz bieten.

Lopinavir: Oft in Kombination mit Ritonavir verwendet. Die einzigartige Hydroxylgruppe von this compound kann unterschiedliche pharmakokinetische Eigenschaften bieten.

Atazanavir: Bekannt für seine Einmal-tägliche Dosierung. This compound kann Vorteile in Bezug auf Löslichkeit und Bioverfügbarkeit bieten.

Fazit

This compound ist eine vielversprechende Verbindung mit potenziellen Anwendungen in der Behandlung von HIV/AIDS und anderen Virusinfektionen. Seine einzigartige chemische Struktur und seine Eigenschaften machen es zu einem wertvollen Objekt für die wissenschaftliche Forschung und pharmazeutische Entwicklung.

Biologische Aktivität

Hydroxy Darunavir is a derivative of the HIV-1 protease inhibitor Darunavir, which has been widely studied for its antiviral properties and potential therapeutic applications beyond HIV treatment. This article delves into the biological activity of Hydroxy Darunavir, focusing on its efficacy, mechanisms of action, and implications in clinical settings.

Overview of Darunavir and Its Derivatives

Darunavir is a second-generation protease inhibitor used primarily in the treatment of HIV. Its effectiveness is attributed to its high resistance barrier against HIV mutations, making it a crucial component in antiretroviral therapy (ART). Hydroxy Darunavir, as an analog, has been synthesized to enhance the pharmacological profile of Darunavir, potentially offering improved efficacy against resistant HIV strains.

Hydroxy Darunavir exhibits several mechanisms that contribute to its biological activity:

- Inhibition of HIV-1 Protease : Similar to its parent compound, Hydroxy Darunavir inhibits the HIV-1 protease enzyme, which is critical for viral replication. This inhibition prevents the cleavage of viral polyproteins into functional proteins necessary for viral assembly and maturation.

- Induction of Apoptosis : Studies have shown that Hydroxy Darunavir may induce apoptosis in cancer cell lines. For instance, derivatives like RDD-19 and RDD-142 (related compounds) have demonstrated pro-apoptotic activity through mechanisms involving endoplasmic reticulum (ER) stress and caspase activation in hepatoma cell lines .

- Impact on Cellular Signaling : Research indicates that Hydroxy Darunavir may affect cellular signaling pathways, particularly the PI3K/Akt pathway, which is involved in cell survival and proliferation. Inhibition of this pathway could lead to reduced tumor cell viability .

Meta-Analyses and Clinical Trials

A meta-analysis encompassing various studies has evaluated the efficacy of darunavir-based therapies in both treatment-naïve and treatment-experienced patients. The findings suggest that:

- In ART-naïve patients, darunavir demonstrated comparable virological response rates to other regimens at 48 and 96 weeks .

- In treatment-experienced patients failing previous therapies, darunavir showed a significantly higher virological response rate compared to alternative treatments (RR 1.45) .

These results highlight the potential for Hydroxy Darunavir to maintain or improve upon these efficacy metrics due to its enhanced biological activity.

Case Studies

Several case studies have illustrated the clinical implications of using Hydroxy Darunavir:

- Case Study on Resistance Patterns : A study involving patients with virological rebound while on ritonavir-boosted darunavir therapy found no darunavir resistance-associated mutations (RAMs). However, Gag mutations were present, indicating alternative resistance pathways that could inform future therapeutic strategies .

- Comparative Effectiveness Analysis : In a cohort study assessing virologic suppression over 48 weeks among three-class experienced patients treated with darunavir/r versus other regimens, darunavir demonstrated superior outcomes in terms of viral load suppression . This supports the hypothesis that Hydroxy Darunavir may similarly outperform existing therapies.

Table 1: Summary of Clinical Efficacy Studies

| Study Type | Patient Population | Treatment Regimen | Virological Response Rate (%) | Key Findings |

|---|---|---|---|---|

| Meta-analysis | ART-naïve | DRV/r vs. comparator | No significant difference | Comparable efficacy at 48 and 96 weeks |

| Meta-analysis | ART-experienced | DRV/r vs. comparator | 45% (DRV/r) vs. 31% (comparator) | Higher response rate in failing patients |

| Cohort study | Three-class experienced patients | DRV/r | 60% | Superior virologic suppression |

Future Directions

The ongoing research into Hydroxy Darunavir's biological activity suggests promising avenues for future studies:

- Anticancer Applications : Given its apoptotic effects observed in cancer cell lines, further exploration into its potential as an anticancer agent is warranted.

- Resistance Mechanisms : Understanding how Hydroxy Darunavir interacts with various mutations could lead to more effective treatments for resistant HIV strains.

- Combination Therapies : Investigating the efficacy of Hydroxy Darunavir in combination with other antiretrovirals or therapeutic agents may enhance treatment outcomes.

Eigenschaften

IUPAC Name |

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O8S/c1-27(2,33)17-30(39(34,35)20-10-8-19(28)9-11-20)15-23(31)22(14-18-6-4-3-5-7-18)29-26(32)38-24-16-37-25-21(24)12-13-36-25/h3-11,21-25,31,33H,12-17,28H2,1-2H3,(H,29,32)/t21-,22-,23+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXCRIIMIUNTCF-ARXROMJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857750 | |

| Record name | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl {(2S,3R)-4-[(4-aminobenzene-1-sulfonyl)(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809154-88-8, 1130635-75-4 | |

| Record name | R-426857 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809154888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl {(2S,3R)-4-[(4-aminobenzene-1-sulfonyl)(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxy darunavir | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US8D8UZX05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.